molecular formula C23H21FN4O2S B2966092 N-(2-(1H-indol-3-yl)ethyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105213-22-6

N-(2-(1H-indol-3-yl)ethyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No. B2966092
CAS RN: 1105213-22-6
M. Wt: 436.51
InChI Key: BXBYWDNLWATCNJ-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C23H21FN4O2S and its molecular weight is 436.51. The purity is usually 95%.
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Scientific Research Applications

Antiallergic Potential

  • N-(2-(1H-indol-3-yl)ethyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide and related compounds have been explored for their antiallergic potential. A study by Menciu et al. (1999) found that certain derivatives in this series demonstrated significant potency against allergic responses, particularly in inhibiting histamine release in guinea pig peritoneal mast cells. These findings suggest potential applications in developing new antiallergic drugs (Menciu et al., 1999).

Analgesic Properties

  • Compounds related to this compound have been investigated for their analgesic properties. A study by Fouchard et al. (2001) highlighted that some N-(pyridin-4-yl)acetamides, closely related to the compound , exhibited promising analgesic properties, comparable to standard drugs like flupirtine and ibuprofen. This points to potential applications in pain management (Fouchard et al., 2001).

Antitumor Activity

  • The antitumor activity of compounds structurally related to this compound has been a subject of research. For instance, Xiong et al. (2009) synthesized amino acid ester derivatives containing 5-fluorouracil, showing inhibitory effects against certain cancer cell lines. This suggests a potential avenue for developing new cancer therapies (Xiong et al., 2009).

Catalytic Applications

  • The compound has been studied for its use in catalytic applications. Madduluri et al. (2020) conducted a study using a related compound in the synthesis of dihydropyrimidinones, highlighting its potential role in facilitating chemical reactions (Madduluri et al., 2020).

Antimicrobial and Anticancer Potential

  • Research by Sharma et al. (2012) on derivatives of the compound showed promising antimicrobial and anticancer activities. This indicates potential applications in treating microbial infections and certain types of cancer (Sharma et al., 2012).

Anti-Plasmodial Properties

  • The potential of this compound in combating malaria has been investigated. Mphahlele et al. (2017) synthesized novel indolyl acetamides and evaluated them for antiplasmodial properties, which could lead to new treatments for malaria (Mphahlele et al., 2017).

properties

IUPAC Name

2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2S/c24-19-7-3-1-5-16(19)14-31-23-27-17(12-22(30)28-23)11-21(29)25-10-9-15-13-26-20-8-4-2-6-18(15)20/h1-8,12-13,26H,9-11,14H2,(H,25,29)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBYWDNLWATCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NCCC3=CNC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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